(2-Methylisoindolin-4-yl)boronic acid hydrochloride
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Overview
Description
. This compound is characterized by the presence of a boronic acid group attached to a 2-methylisoindolin-4-yl moiety, making it a valuable reagent in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (2-Methylisoindolin-4-yl)boronic acid hydrochloride typically involves the reaction of 2-methylisoindoline with boronic acid reagents under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, where the boronic acid group is introduced to the isoindoline ring . The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide .
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
(2-Methylisoindolin-4-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran or dimethylformamide . Major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
(2-Methylisoindolin-4-yl)boronic acid hydrochloride has several scientific research applications:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions. This makes it valuable in the development of new pharmaceuticals, agrochemicals, and materials.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through boronic acid-mediated reactions. This enables the study of biological processes and the development of new bioconjugates.
Mechanism of Action
The mechanism of action of (2-Methylisoindolin-4-yl)boronic acid hydrochloride primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the boronic acid group, which allows for efficient transfer of the organic moiety to the palladium center .
Comparison with Similar Compounds
(2-Methylisoindolin-4-yl)boronic acid hydrochloride can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions, but lacks the isoindoline moiety, making it less versatile for certain applications.
4-Methylphenylboronic acid: Similar in structure but with a different aromatic ring, leading to variations in reactivity and selectivity.
Indolylboronic acids: These compounds contain an indole moiety, which can provide additional biological activity and unique reactivity patterns.
The uniqueness of this compound lies in its isoindoline structure, which imparts specific electronic and steric properties that can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
(2-methyl-1,3-dihydroisoindol-4-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO2.ClH/c1-11-5-7-3-2-4-9(10(12)13)8(7)6-11;/h2-4,12-13H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDHDVQJWPSVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2CN(CC2=CC=C1)C)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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